molecular formula C20H16FNO B11039988 Benzamide, N-(diphenylmethyl)-2-fluoro- CAS No. 88229-30-5

Benzamide, N-(diphenylmethyl)-2-fluoro-

Cat. No.: B11039988
CAS No.: 88229-30-5
M. Wt: 305.3 g/mol
InChI Key: WTPQAJFYUKESTF-UHFFFAOYSA-N
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Description

N-(diphenylmethyl)-2-fluorobenzamide is an organic compound that features a benzamide core substituted with a diphenylmethyl group and a fluorine atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(diphenylmethyl)-2-fluorobenzamide typically involves the reaction of 2-fluorobenzoic acid with diphenylmethanol in the presence of a dehydrating agent such as thionyl chloride or phosphorus trichloride. The reaction proceeds through the formation of an intermediate acid chloride, which then reacts with diphenylmethanol to form the desired benzamide compound.

Industrial Production Methods

In industrial settings, the synthesis of N-(diphenylmethyl)-2-fluorobenzamide can be scaled up using continuous flow reactors. These reactors offer advantages such as improved reaction efficiency, better control over reaction conditions, and higher yields. The use of microreactors, which provide a large surface area-to-volume ratio, enables rapid heat transfer and efficient mixing, further enhancing the production process .

Chemical Reactions Analysis

Types of Reactions

N-(diphenylmethyl)-2-fluorobenzamide undergoes various chemical reactions, including:

    Nucleophilic Substitution: The fluorine atom can be replaced by nucleophiles such as amines or thiols.

    Oxidation and Reduction: The compound can undergo oxidation to form corresponding sulfoxides or sulfones, and reduction to form amines or alcohols.

    Hydrogenation: The diphenylmethyl group can be hydrogenated to form simpler benzyl derivatives.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium azide or potassium thiocyanate in polar aprotic solvents like dimethylformamide (DMF) are commonly used.

    Oxidation: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are employed.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Hydrogenation: Catalysts like palladium on carbon (Pd/C) under hydrogen gas are utilized.

Major Products Formed

The major products formed from these reactions include substituted benzamides, sulfoxides, sulfones, amines, and alcohols, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

N-(diphenylmethyl)-2-fluorobenzamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of N-(diphenylmethyl)-2-fluorobenzamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. The exact molecular targets and pathways depend on the specific biological context and the nature of the compound’s interactions .

Comparison with Similar Compounds

Similar Compounds

    N-(diphenylmethyl)-2-chlorobenzamide: Similar structure but with a chlorine atom instead of fluorine.

    N-(diphenylmethyl)-2-bromobenzamide: Similar structure but with a bromine atom instead of fluorine.

    N-(diphenylmethyl)-2-iodobenzamide: Similar structure but with an iodine atom instead of fluorine.

Uniqueness

N-(diphenylmethyl)-2-fluorobenzamide is unique due to the presence of the fluorine atom, which imparts distinct electronic and steric properties. Fluorine’s high electronegativity and small size influence the compound’s reactivity and interactions with biological targets, making it a valuable compound for various applications .

Properties

CAS No.

88229-30-5

Molecular Formula

C20H16FNO

Molecular Weight

305.3 g/mol

IUPAC Name

N-benzhydryl-2-fluorobenzamide

InChI

InChI=1S/C20H16FNO/c21-18-14-8-7-13-17(18)20(23)22-19(15-9-3-1-4-10-15)16-11-5-2-6-12-16/h1-14,19H,(H,22,23)

InChI Key

WTPQAJFYUKESTF-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C(C2=CC=CC=C2)NC(=O)C3=CC=CC=C3F

Origin of Product

United States

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